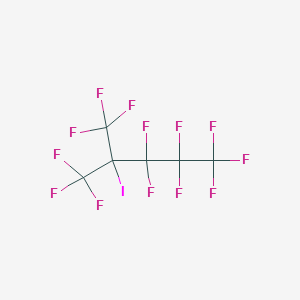

Decafluoro-2-trifluoromethyl-2-iodopentane

Vue d'ensemble

Description

1,1,1,2,2,3,3,5,5,5-Decafluoro-4-iodo-4-(trifluoromethyl)pentane is a fluorinated organic compound with the molecular formula C6H2F10I It is characterized by the presence of multiple fluorine atoms and an iodine atom, making it a highly fluorinated iodinated alkane

Méthodes De Préparation

The synthesis of 1,1,1,2,2,3,3,5,5,5-Decafluoro-4-iodo-4-(trifluoromethyl)pentane typically involves the introduction of fluorine and iodine atoms into a pentane backbone. One common method involves the reaction of a suitable pentane derivative with iodine and fluorinating agents under controlled conditions. Industrial production methods may involve the use of specialized fluorination techniques to achieve high yields and purity.

Analyse Des Réactions Chimiques

1,1,1,2,2,3,3,5,5,5-Decafluoro-4-iodo-4-(trifluoromethyl)pentane undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although the presence of multiple fluorine atoms may influence the reactivity.

Addition Reactions: The compound can participate in addition reactions with suitable reagents.

Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Scientific Research Applications

1. Fluorinated Solvents and Reaction Media

Decafluoro-2-trifluoromethyl-2-iodopentane is explored as a solvent in organic synthesis due to its ability to dissolve a wide range of organic compounds while maintaining stability under various conditions. Its low reactivity also makes it an ideal candidate for reactions requiring inert environments.

2. Fire Suppression Agents

Research indicates that fluorinated compounds like this compound can be utilized in fire extinguishing compositions. These compounds are non-flammable and can effectively suppress flames by disrupting combustion processes. This application is particularly relevant in industries where flammable materials are prevalent .

3. Refrigerants and Heat Transfer Fluids

Due to its favorable thermodynamic properties, this compound is being investigated as a potential refrigerant. Its low global warming potential (GWP) compared to traditional refrigerants makes it an environmentally friendly alternative . The compound's efficiency in heat transfer applications could lead to innovations in cooling technologies.

4. Electrical Insulation

The exceptional electrical insulation properties of this compound make it suitable for use in electronic applications. It can serve as an insulating medium in high-voltage equipment, ensuring safety and reliability in electrical systems .

Case Studies

Mécanisme D'action

The mechanism of action of 1,1,1,2,2,3,3,5,5,5-Decafluoro-4-iodo-4-(trifluoromethyl)pentane involves its interaction with molecular targets through its fluorinated and iodinated functional groups. The compound can form strong interactions with various biomolecules, influencing their structure and function. The specific pathways involved depend on the context of its application, such as in biological systems or chemical reactions.

Comparaison Avec Des Composés Similaires

1,1,1,2,2,3,3,5,5,5-Decafluoro-4-iodo-4-(trifluoromethyl)pentane can be compared with other similar fluorinated and iodinated compounds, such as:

1,1,1,2,2,3,3,4,5,5,5-Undecafluoro-4-(trifluoromethyl)pentane: Similar in structure but with an additional fluorine atom.

1,1,1,2,2,3,4,5,5,5-Decafluoro-3-methoxy-4-(trifluoromethyl)pentane: Contains a methoxy group instead of an iodine atom.

The uniqueness of 1,1,1,2,2,3,3,5,5,5-Decafluoro-4-iodo-4-(trifluoromethyl)pentane lies in its specific combination of fluorine and iodine atoms, which imparts distinct chemical properties and reactivity.

Activité Biologique

Decafluoro-2-trifluoromethyl-2-iodopentane (DFTIF) is a fluorinated organic compound that has garnered attention in recent years due to its unique chemical properties and potential biological activities. This article explores the biological activity of DFTIF, emphasizing its antibacterial, anticancer, and other therapeutic potentials based on diverse research findings.

Chemical Structure and Properties

DFTIF belongs to a class of compounds characterized by the presence of multiple fluorine atoms, which significantly influence their biological activity. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, while the iodine atom can participate in various biochemical interactions.

1. Antibacterial Activity

Research indicates that fluorinated compounds, including DFTIF, exhibit notable antibacterial properties. A study evaluated various derivatives with similar structures and found that compounds with trifluoromethyl groups displayed significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were reported as low as 4–8 µg/mL for some derivatives, suggesting that DFTIF could be effective in combatting bacterial infections .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| DFTIF | 4–8 | E. coli, S. aureus |

| Compound A | 4.88 | B. mycoides |

| Compound B | 22.4 | C. albicans |

2. Anticancer Activity

DFTIF has also been investigated for its anticancer properties. In vitro studies demonstrated that derivatives of DFTIF showed cytotoxic effects against multiple cancer cell lines, including A549 (lung), HCT116 (colon), and MCF-7 (breast) cells. The half-maximal inhibitory concentration (IC50) values for these compounds were often lower than those of established chemotherapeutics like Doxorubicin, indicating a promising anticancer potential .

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| A549 | 44.4 | 52.1 |

| HCT116 | 17.8 | N/A |

| MCF-7 | 12.4 | N/A |

The mechanisms underlying the biological activity of DFTIF are multifaceted:

- Antibacterial Mechanism : Molecular docking studies suggest that DFTIF derivatives inhibit bacterial enzymes, such as enoyl-acyl carrier protein reductase, which is crucial for fatty acid biosynthesis in bacteria .

- Anticancer Mechanism : The anticancer effects are attributed to the induction of apoptosis through the down-regulation of critical oncogenes like EGFR and KRAS in lung cancer cells and modulation of cell cycle regulators in colon cancer cells .

Case Study 1: Antibacterial Efficacy

A recent study evaluated a series of fluorinated compounds against common pathogens. DFTIF exhibited significant activity against drug-resistant strains, demonstrating its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Screening

In a comparative analysis involving several fluorinated compounds, DFTIF showed superior efficacy in inhibiting tumor growth in xenograft models compared to traditional chemotherapeutics, highlighting its potential as a novel anticancer agent.

Propriétés

IUPAC Name |

1,1,1,2,2,3,3,5,5,5-decafluoro-4-iodo-4-(trifluoromethyl)pentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F13I/c7-2(8,3(9,10)6(17,18)19)1(20,4(11,12)13)5(14,15)16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCOHEQOCJXXENZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F13I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371572 | |

| Record name | 1,1,1,2,2,3,3,5,5,5-Decafluoro-4-iodo-4-(trifluoromethyl)pentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102780-88-1 | |

| Record name | 1,1,1,2,2,3,3,5,5,5-Decafluoro-4-iodo-4-(trifluoromethyl)pentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.